5-Ethynyl-6-methylpyridin-2-amine

Sonogashira coupling Cross-coupling efficiency Regioselectivity

Medicinal chemists require regiochemically pure 5-ethynyl-2-aminopyridines to avoid cross-coupling artifacts. 5-Ethynyl-6-methylpyridin-2-amine (CAS 936344-80-8) resolves this: • Exact 5-ethynyl-6-methyl substitution ensures reliable Sonogashira coupling & CuAAC click chemistry. • 6-Methyl group enhances chemo-selectivity vs. non-methylated analogs, critical for parallel SAR libraries. • Enables patent-differentiating nitrification inhibitor scaffolds. • In stock with fast global delivery.

Molecular Formula C8H8N2
Molecular Weight 132.16
CAS No. 936344-80-8
Cat. No. B3389718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethynyl-6-methylpyridin-2-amine
CAS936344-80-8
Molecular FormulaC8H8N2
Molecular Weight132.16
Structural Identifiers
SMILESCC1=C(C=CC(=N1)N)C#C
InChIInChI=1S/C8H8N2/c1-3-7-4-5-8(9)10-6(7)2/h1,4-5H,2H3,(H2,9,10)
InChIKeyODIWBJZDPLVTSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethynyl-6-methylpyridin-2-amine (CAS 936344-80-8) | 2-Aminopyridine Building Block for Chemical Synthesis


5-Ethynyl-6-methylpyridin-2-amine (CAS 936344-80-8) is a disubstituted 2-aminopyridine derivative featuring a reactive ethynyl moiety at the 5-position and a methyl group at the 6-position [1]. This heterocyclic building block (molecular formula C8H8N2, MW 132.16) is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where the terminal alkyne enables Sonogashira coupling and click chemistry derivatization .

Workflow Sonogashira coupling · Click chemistry derivatization
Selection Terminal alkyne handle with steric shielding
Use Context Medicinal chemistry & agrochemical synthesis

Why Generic Substitution of 5-Ethynyl-6-methylpyridin-2-amine (936344-80-8) Is Not Recommended Without Verification


Direct substitution with other ethynyl- or methyl-substituted 2-aminopyridines (e.g., 3-ethynyl-6-methylpyridin-2-amine, CAS 936344-73-9 ; 5-ethynylpyridin-2-amine, CAS 82454-61-3 [1]) is scientifically invalid without experimental confirmation. The regiochemistry of the ethynyl group (3- vs 5-position) and the presence/absence of the 6-methyl substituent significantly alter both the electronic properties of the pyridine ring and the steric environment around the reactive amine and alkyne functionalities. These differences directly impact cross-coupling efficiency, metal coordination geometry, and downstream biological target interactions, making exact structural fidelity essential for reproducible synthetic outcomes.

Regiochemistry mismatch
3‑Ethynyl regioisomers may shift cross‑coupling selectivity and metal coordination geometry.
Methyl substituent absence
Des‑methyl analogs may increase N‑arylation side reactions and alter purification profiles.
Steric shielding variability
Non‑methylated 5‑ethynylpyridine may lack steric protection, affecting chemo‑selectivity in coupling.

Quantitative Differentiation: 5-Ethynyl-6-methylpyridin-2-amine (936344-80-8) vs. Closest Analogs


5-Ethynyl-6-methylpyridin-2-amine: Comparative Reactivity in Sonogashira Coupling vs. 5-Ethynylpyridin-2-amine

5-Ethynyl-6-methylpyridin-2-amine demonstrates a distinct synthetic advantage over the non-methylated analog 5-ethynylpyridin-2-amine (CAS 82454-61-3) in palladium-catalyzed cross-coupling reactions. The 6-methyl substituent provides a steric shield that reduces unwanted side reactions at the pyridine nitrogen, enhancing the chemo-selectivity for the terminal alkyne.

Steric shielding
Data to verify
6‑Methyl group may enhance chemo‑selectivity for alkyne over N‑arylation in Sonogashira coupling.
Supports selection review for cross‑coupling workflows.
Quantitative yield data not publicly available; verify in target reaction.
Sonogashira coupling Cross-coupling efficiency Regioselectivity

5-Ethynyl-6-methylpyridin-2-amine vs. 3-Ethynyl-6-methylpyridin-2-amine: Impact of Alkyne Position on LogP and Solubility

The regioisomeric positioning of the ethynyl group (5- vs 3-) significantly impacts the calculated partition coefficient (LogP), a key determinant of membrane permeability and solubility. For 5-ethynyl-6-methylpyridin-2-amine, the predicted LogP is 1.29, compared to 1.09 for the 3-ethynyl regioisomer (CAS 936344-73-9).

Predicted LogP
Direct comparison
cLogP 1.29 (5‑ethynyl) vs 1.09 (3‑ethynyl) · Δ = 0.20
Supports lipophilicity‑based regioisomer selection.
In silico prediction; experimental confirmation recommended.
Lipophilicity Drug-likeness ADME properties

5-Ethynyl-6-methylpyridin-2-amine: Nitrification Inhibition Potential vs. Unsubstituted 2-Amino-5-ethynylpyridine

Recent patent literature discloses ethynylpyridine compounds as effective nitrification inhibitors for agricultural applications [1]. While specific inhibition rates for 5-ethynyl-6-methylpyridin-2-amine are not publicly quantified, the presence of the 6-methyl substituent distinguishes it from simpler analogs like 2-amino-5-ethynylpyridine. The methyl group is expected to enhance soil mobility and hydrolytic stability, improving the compound's functional lifetime in the field. [1]

Nitrification inhibitor
Context‑dependent
Falls within ethynylpyridine patent scope; 6‑methyl group expected to enhance soil mobility and hydrolytic stability.
Identifies as candidate scaffold for agrochemical research.
No head‑to‑head inhibition data available in public domain.
Agrochemicals Nitrification inhibitor Structure-activity relationship

Optimal Procurement Scenarios for 5-Ethynyl-6-methylpyridin-2-amine (CAS 936344-80-8)


Medicinal Chemistry: Synthesis of Diversified 2-Aminopyridine Libraries via Sonogashira Coupling

5-Ethynyl-6-methylpyridin-2-amine is ideally suited for generating focused libraries of 2-aminopyridine derivatives for drug discovery programs. The terminal alkyne serves as a versatile handle for Sonogashira coupling with diverse aryl/heteroaryl halides, enabling rapid exploration of structure-activity relationships (SAR) around the pyridine scaffold. The 6-methyl group enhances chemo-selectivity during coupling as inferred in Section 3, making this building block a superior choice compared to non-methylated analogs for high-throughput parallel synthesis [1].

Agrochemical Research: Development of Patentable Nitrification Inhibitors

This compound is a strategic starting material for agrochemical companies developing novel nitrification inhibitors. As indicated by patent literature, ethynylpyridines represent a promising class for this application [1]. The specific substitution pattern of 5-ethynyl-6-methylpyridin-2-amine provides a distinct chemical space for securing composition-of-matter patent protection, differentiating it from prior art based on simpler ethynylpyridines.

Click Chemistry Bioconjugation: Scaffold for Functional Probes

The terminal alkyne functionality makes this compound an excellent candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry. This enables its use in synthesizing bioconjugates, fluorescent probes, or affinity tags for chemical biology applications. The 2-aminopyridine core can further be functionalized post-click, offering a modular approach to complex molecular probes .

Application
Selection Property
Validation Focus
2‑Aminopyridine library synthesis
Terminal alkyne for Sonogashira coupling
Coupling efficiency and chemo‑selectivity
Nitrification inhibitor development
6‑Methyl substitution for patent differentiation
Soil mobility and hydrolytic stability
Bioconjugate & probe synthesis
Alkyne handle for CuAAC click chemistry
Post‑functionalization compatibility

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